molecular formula C8H7BClN3O2 B14082010 (5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14082010
M. Wt: 223.42 g/mol
InChI Key: OZTIHHHTZWWDLY-UHFFFAOYSA-N
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Description

(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a chloro group and a pyrazolyl group, along with a boronic acid functional group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using pyrazole and an appropriate leaving group on the pyridine ring.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group participates in cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

    Substitution Reactions: Products vary depending on the nucleophile used, leading to a diverse range of substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicine: May be used in the development of new pharmaceuticals, especially those targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinylboronic acid
  • 1H-Pyrazole-4-boronic acid
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

(5-Chloro-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chloro group and a pyrazolyl group on the pyridine ring allows for versatile functionalization and the formation of complex molecular architectures.

Properties

Molecular Formula

C8H7BClN3O2

Molecular Weight

223.42 g/mol

IUPAC Name

(5-chloro-6-pyrazol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H7BClN3O2/c10-7-4-6(9(14)15)5-11-8(7)13-3-1-2-12-13/h1-5,14-15H

InChI Key

OZTIHHHTZWWDLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CC=N2)Cl)(O)O

Origin of Product

United States

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